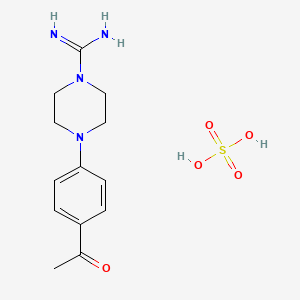

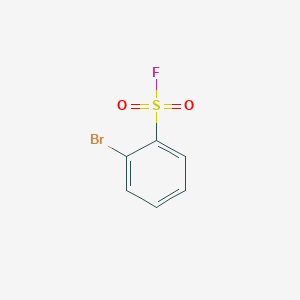

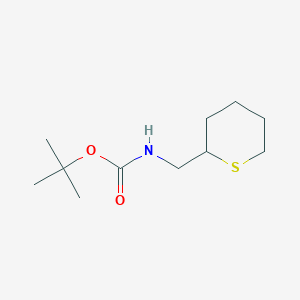

![molecular formula C9H7BrN2O2 B1379882 [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol CAS No. 1199773-57-3](/img/structure/B1379882.png)

[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol

説明

“[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” is a chemical compound that is part of the pyridine family . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The compound is slightly soluble in water .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOCC1=CC=CC(Br)=N1 . The compound has a molecular weight of 188.02 g/mol . Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the alkylation reaction of a similar compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 34°C to 39°C and a boiling point of 246°C . It is slightly soluble in water .科学的研究の応用

Synthesis of Pyrido-condensed Heterocycles

One notable application involves the synthesis of pyrido-condensed heterocycles. Donati et al. (2003) demonstrated an efficient procedure for preparing functionalized pyrido-condensed heterocycles containing five to eight atoms in the ring. This method relies on the reaction of 4-substituted isoxazolo[4,5-c]- and [5,4-b]pyridines with Mo(CO)6 in refluxing methanol, highlighting the compound's role in versatile organic synthesis processes (Donati, Ferrini, Fusi, & Ponticelli, 2003).

Catalytic Applications in Oligomerization

Another application is found in the synthesis of nickel complexes with bidentate N,O-type ligands for catalytic oligomerization of ethylene. Kermagoret and Braunstein (2008) synthesized dinuclear complexes using ligands like (pyridin-2-yl)methanol, showcasing the compound's relevance in creating catalysts for polymerization processes (Kermagoret & Braunstein, 2008).

Structural Chemistry and Hydrogen Bonding

In the realm of structural chemistry, Böck et al. (2021) investigated the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Their study provides insights into the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are critical for understanding the behavior of such compounds in various chemical environments (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Synthesis of Polyols

Kim et al. (2005) explored the double diastereoselective synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanols and related polyols, illustrating the compound's utility in generating complex organic molecules that have potential applications in material science and as intermediates in organic synthesis (Kim, Son, Song, Kim, Seo, & No, 2005).

Safety and Hazards

将来の方向性

The future directions for the study of “[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” could include further exploration of its pharmaceutical applications, given its role as an active pharmaceutical ingredient and a pharmaceutical adjuvant . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights into its potential uses.

特性

IUPAC Name |

[3-(6-bromopyridin-2-yl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-9-3-1-2-7(11-9)8-4-6(5-13)14-12-8/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBGGPRHZVQUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

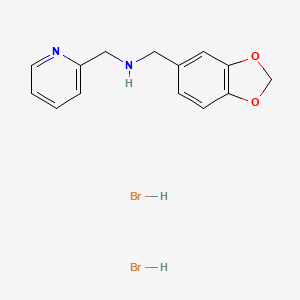

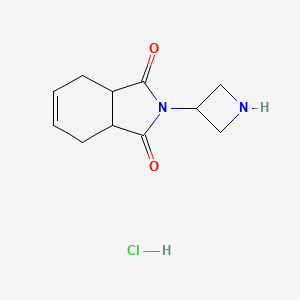

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

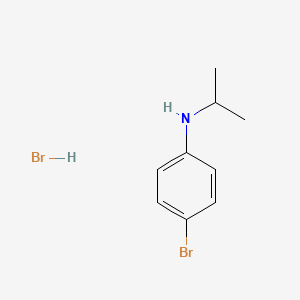

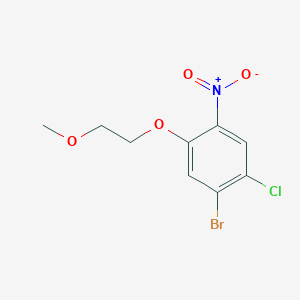

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)